molecular formula C11H11N3O B1438887 3-(Pyridin-4-ylmethoxy)pyridin-2-amine CAS No. 96428-83-0

3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Cat. No.: B1438887
CAS No.: 96428-83-0
M. Wt: 201.22 g/mol
InChI Key: RFQHCARUUPPPKT-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylmethoxy)pyridin-2-amine is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . Its structure consists of a 2-aminopyridine ring linked via an ether bridge to a pyridine ring, a scaffold of significant interest in medicinal chemistry . The compound is characterized by the SMILES string C1=CC(=C(N=C1)N)OCC2=CC=NC=C2 and the InChIKey RFQHCARUUPPPKT-UHFFFAOYSA-N . While specific biological data for this exact molecule is limited, structural analogs, particularly 3-(piperidin-4-ylmethoxy)pyridine derivatives, have been investigated extensively as potent, competitive, and selective inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a key epigenetic enzyme that regulates gene expression by demethylating histone H3, and it is a validated drug target for certain cancers, including leukemia and solid tumors . As a small molecule featuring a bipyridyl structure, 3-(Pyridin-4-ylmethoxy)pyridin-2-amine serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules for pharmaceutical research and discovery. It is suitable for exploring structure-activity relationships (SAR) and developing novel enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(pyridin-4-ylmethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQHCARUUPPPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96428-83-0
Record name 3-(pyridin-4-ylmethoxy)pyridin-2-amine
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Foundational & Exploratory

Mechanism of action for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine derivatives , with a primary focus on their role as Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors . While this scaffold shares structural features with Type II kinase inhibitors (targeting CSF-1R/VEGFR), the most distinct and validated high-affinity mechanism for this specific chemotype lies in epigenetic modulation.

Executive Summary

The 3-(Pyridin-4-ylmethoxy)pyridin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized to design reversible, competitive inhibitors of Lysine Specific Demethylase 1 (LSD1) . These derivatives function as histone H3 mimics , where the 2-aminopyridine (or its reduced piperidine analog) engages the catalytic pocket of LSD1, blocking the demethylation of mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). This inhibition leads to the re-activation of silenced tumor suppressor genes and the induction of differentiation in varying malignancies, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Structural Basis of Target Engagement

The efficacy of these derivatives stems from their ability to masquerade as the biological substrate of LSD1 (the N-terminal tail of Histone H3). The molecule can be dissected into three functional domains:

DomainChemical MoietyMechanistic Function
Warhead / Anchor 2-Aminopyridine (or 2-Aminopiperidine)Substrate Mimicry: Mimics the protonated

-amino group of Lysine-4 (K4) on Histone H3. Forms a critical salt bridge with Asp555 in the LSD1 active site.
Linker Methoxy Bridge (-OCH

-)
Geometry Control: Provides the optimal distance and rotational freedom to position the "Tail" group deep into the hydrophobic substrate channel, mimicking the peptide backbone.
Tail / Cap Pyridin-4-yl (Ring B)Hydrophobic Interaction: Occupies the large hydrophobic pocket adjacent to the FAD cofactor, displacing water and stabilizing the inhibitor-enzyme complex via

-stacking or van der Waals interactions.
SAR Insight: The Pyridine-Piperidine Switch

While the pyridine core (3-(pyridin-4-ylmethoxy)pyridin-2-amine) serves as the aromatic precursor, Structure-Activity Relationship (SAR) studies reveal that reducing the central pyridine to a piperidine often enhances potency by 10-100 fold.

  • Pyridine Form: Planar, aromatic.[1] Moderate basicity.

  • Piperidine Form: Non-planar (chair conformation), aliphatic. Higher basicity (

    
    ), enhancing the electrostatic interaction with the anionic Asp555  residue in the LSD1 active site.
    

Core Mechanism: LSD1 Inhibition & Epigenetic Reprogramming

LSD1 (KDM1A) is a flavin-dependent amine oxidase that specifically removes methyl groups from H3K4me1/2, a mark associated with active gene transcription. Overexpression of LSD1 leads to the aberrant silencing of tumor suppressor genes.

Step-by-Step Mechanism
  • Competitive Binding: The derivative enters the LSD1 catalytic cleft, competing with the endogenous Histone H3 tail.

  • Active Site Occlusion: The 2-amino group anchors to Asp555 (carboxylate), while the pyridin-4-ylmethoxy tail extends towards the FAD cofactor, blocking the hydride transfer tunnel.

  • Enzymatic Blockade: By occupying the site, the inhibitor prevents the oxidation of the H3K4-methyl amine by FAD, halting the demethylation cycle.

  • Chromatin Remodeling:

    • Inhibition Result: Cellular levels of H3K4me2 (and H3K4me1) increase at specific promoter regions.

    • Gene Activation: The accumulation of H3K4 methylation marks recruits chromatin remodelers (e.g., HATs), restoring the expression of differentiation genes (e.g., CD11b in myeloid cells).

Pathway Visualization

The following diagram illustrates the cascade from inhibitor binding to phenotypic outcome.

LSD1_Mechanism Inhibitor 3-(Pyridin-4-ylmethoxy) pyridin-2-amine Derivative LSD1_Active LSD1 (KDM1A) Active Site Inhibitor->LSD1_Active Competes with H3 Complex Inhibitor-LSD1 Complex (Salt Bridge to Asp555) LSD1_Active->Complex Binding Substrate_H3 Histone H3 (H3K4me1/2) Substrate_H3->LSD1_Active Blocked Demethylation Demethylation of H3K4 Complex->Demethylation Inhibits Methylation_Accumulation Accumulation of H3K4me2 Marks Demethylation->Methylation_Accumulation Loss of Activity Gene_Expr Re-activation of Tumor Suppressor Genes Methylation_Accumulation->Gene_Expr Chromatin Opening Phenotype Differentiation & Growth Arrest Gene_Expr->Phenotype Therapeutic Effect

Caption: Logical flow of LSD1 inhibition leading to epigenetic restoration and tumor suppression.

Experimental Validation Protocols

To validate the mechanism of action for these derivatives, the following assay cascade is recommended. These protocols are designed to confirm target engagement (LSD1) and functional efficacy.

Protocol A: LSD1 Peroxidase-Coupled Biochemical Assay

Objective: Quantify the


 of the derivative against recombinant LSD1.
Principle:  LSD1 demethylation produces 

as a byproduct. This is coupled to horseradish peroxidase (HRP) and a fluorogenic substrate (Amplex Red) to generate Resorufin.
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

    • Enzyme: Recombinant Human LSD1 (1-852 aa).

    • Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).

  • Inhibitor Incubation:

    • Dispense 10

      
      L of derivative (serial dilution in DMSO) into a 384-well black plate.
      
    • Add 20

      
      L of LSD1 enzyme (20 nM final).
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow binding.

  • Reaction Initiation:

    • Add 20

      
      L of Mix: HRP (1 U/mL), Amplex Red (50 
      
      
      
      M), and H3K4me2 peptide (10
      
      
      M).
  • Measurement:

    • Incubate for 30-60 minutes at RT in the dark.

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control. Fit to a 4-parameter logistic model to determine

      
      .
      
Protocol B: Cellular H3K4 Methylation Blot (Target Engagement)

Objective: Confirm that the inhibitor modulates H3K4 methylation levels inside the cell.

  • Cell Treatment:

    • Treat AML cells (e.g., MV4-11 or THP-1) with the derivative (at

      
      ) for 24-48 hours.
      
  • Histone Extraction:

    • Lyse cells using Triton Extraction Buffer (TEB) to isolate nuclei.

    • Acid-extract histones using 0.2 N HCl overnight at 4°C.

  • Western Blot:

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibodies: Anti-H3K4me2 (Active mark) and Anti-Total H3 (Loading control).

    • Detection: Use IR-dye conjugated secondary antibodies for quantitative imaging (Li-Cor Odyssey).

    • Result: A distinct increase in the H3K4me2 band intensity relative to Total H3 confirms LSD1 inhibition.

Secondary Pharmacology (Kinase Potential)

While LSD1 is the primary epigenetic target, the 2-aminopyridine motif is also a "hinge-binding" pharmacophore found in Type II kinase inhibitors. Researchers should be aware of potential off-target activity against:

  • CSF-1R (c-Fms): The "pyridin-4-ylmethoxy" tail can occupy the back pocket of the kinase ATP site.

  • VEGFR2: Similar structural overlap with inhibitors like Motesanib.

Selectivity Profiling: It is mandatory to screen these derivatives against a kinase panel (e.g., KINOMEscan) early in development to distinguish epigenetic efficacy from kinase-driven cytotoxicity.

References

  • LSD1 Inhibition & SAR

    • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
    • Source: Journal of Medicinal Chemistry (2016).
    • Context: Describes the design of the pyridine/piperidine scaffold, crystallographic binding modes, and cellular valid
  • Kinase Scaffold Context

    • Title: Discovery of CSF-1R Inhibitors with Pyridine-Amine Scaffolds.
    • Source: ACS Medicinal Chemistry Letters (General Reference for Scaffold Class).
    • Context: Provides structural context for the "pyridin-methoxy" tail in kinase inhibition.
  • Epigenetic Assay Protocols

    • Title: Guidelines for the biochemical evalu
    • Source: NIH/NC
    • Context: Standardized protocols for HRP-coupled demethylase assays.

Sources

History and discovery of pyridine-methoxy-pyridin-amine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of Pyridine-Methoxy-Pyridin-Amine Compounds

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a significant portion of FDA-approved pharmaceuticals.[1][2] Among its myriad derivatives, the pyridine-methoxy-pyridin-amine scaffold has emerged as a particularly fruitful area of research, yielding compounds with potent biological activities. This guide provides a comprehensive exploration of the history, discovery, synthesis, and mechanistic underpinnings of this important chemical class. We will trace the evolution of synthetic strategies, delve into the critical role of methoxy and amino functional groups in modulating activity, and analyze the structure-activity relationships that govern their therapeutic potential, with a primary focus on their development as novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising scaffold.

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the design of bioactive molecules.[3][4] Its prevalence is second only to benzene in FDA-approved drugs, a testament to its versatile chemical properties.[1][5] The nitrogen atom imparts unique characteristics: it renders the ring electron-deficient, influences its basicity, and provides a key site for hydrogen bonding, all of which are critical for molecular recognition and interaction with biological targets.[6][7] Pyridine derivatives exhibit an exceptionally broad range of pharmacological activities, including antitumor, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[1][] This inherent biological promiscuity makes the pyridine scaffold a "privileged structure" that continues to inspire the development of new therapeutic agents.[2]

The Strategic Incorporation of Key Functional Groups

The therapeutic efficacy of the pyridine core is profoundly influenced by its substituents. In the context of the pyridine-methoxy-pyridin-amine class, the amino and methoxy groups are not mere decorations; they are strategic additions that dictate the molecule's pharmacological profile.

The Aminopyridine Moiety

The introduction of an amino group (-NH₂) onto the pyridine ring is a critical step in creating many potent drug candidates. This functional group can act as a hydrogen bond donor and acceptor, and its basicity can be fine-tuned by its position on the ring and by other substituents. Historically, the synthesis of aminopyridines was advanced by the Chichibabin reaction, first published in 1914, which allows for the direct amination of pyridine.[3] In modern drug design, the amino group often serves as a crucial linker or a key pharmacophoric element, enabling precise interactions with enzyme active sites or receptors.[9][10]

The Methoxy Group: A Tool for Fine-Tuning Molecular Properties

The methoxy group (-OCH₃) is a powerful tool in medicinal chemistry for modulating a molecule's physicochemical properties.[1][5] Its inclusion can:

  • Alter Basicity: A 2-methoxy group on a pyridine ring reduces the basicity of the ring nitrogen through inductive electron-withdrawing effects and steric shielding.[11] This can be advantageous in preventing off-target effects or improving pharmacokinetic profiles.

  • Enhance Metabolic Stability: Methoxy groups can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Improve Solubility and Permeability: The polarity and hydrogen bond accepting capability of the methoxy group can be leveraged to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Act as a Bioisostere: The methoxy group can serve as a bioisosteric replacement for other functional groups, such as hydroxyl or even fluoro groups, to fine-tune binding affinity and other properties while maintaining the core biological activity.[12]

Synthesis and Discovery: Forging the Core Scaffold

The construction of the pyridine-methoxy-pyridin-amine backbone relies on established and innovative synthetic methodologies. The primary approach involves the coupling of a substituted aminopyridine with another aryl or heteroaryl ring system.

Foundational Synthetic Strategies

A common and effective method for synthesizing the core structure is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a halogenated pyridine derivative and an amine. The electron-deficient nature of the pyridine ring facilitates the displacement of the halide by the amine nucleophile.[6][13]

Another key strategy is the transition-metal-catalyzed cross-coupling reaction, which offers a versatile route to forming the crucial C-N bond between the pyridine and amine components.[14]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Halogenated Pyridine (e.g., 2-chloropyridine derivative) C Nucleophilic Aromatic Substitution (SNAr) or Pd-catalyzed Buchwald-Hartwig Amination A->C B Substituted Aniline (e.g., 4-methoxyaniline) B->C D N-(4-methoxyphenyl)pyridin-2-amine (Core Scaffold) C->D C-N Bond Formation

Caption: General synthetic workflow for N-Aryl-pyridin-2-amine scaffolds.

Experimental Protocol: Synthesis of 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine

This protocol is adapted from the synthesis of compound 3a as described in the literature, which serves as a representative example of this class of molecules.[15]

Step 1: Reaction Setup

  • To a solution of a suitable starting material, such as 2,6-dichloro-3-nitropyridine (1.0 equivalent), in an appropriate solvent like anhydrous tetrahydrofuran (THF), add 4-methoxy-N-methylaniline (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Addition of Base

  • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), to the cooled reaction mixture portion-wise.

  • Causality Note: The base is essential to deprotonate the amine, generating the corresponding anion which is a more potent nucleophile for the subsequent SNAr reaction.

Step 3: Reaction Progression

  • After the addition of the base, allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

Step 4: Workup and Purification

  • Once the reaction is complete, quench the mixture by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary diarylamine derivative.[15]

Mechanism of Action and Structure-Activity Relationship (SAR)

A significant portion of the research into pyridine-methoxy-pyridin-amine compounds has focused on their potential as anticancer agents, with a primary mechanism being the inhibition of tubulin polymerization.[15]

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics are potent anticancer agents.

Several pyridine-methoxy-pyridin-amine derivatives have been shown to inhibit tubulin assembly, with IC₅₀ values comparable to clinical candidates like Combretastatin A-4 (CA-4).[15] These compounds act by binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. The cell is unable to properly segregate its chromosomes, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[15]

compound Pyridine-Methoxy- Pyridin-Amine Compound tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits spindle Mitotic Spindle Formation polymerization->spindle Leads to arrest G2/M Phase Cell Cycle Arrest spindle->arrest Disruption causes apoptosis Apoptosis (Cell Death) arrest->apoptosis Triggers

Caption: Mechanism of action via inhibition of tubulin polymerization.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridine-methoxy-pyridin-amine scaffold has provided crucial insights into the structural requirements for potent antiproliferative activity.

Position/ModificationObservationImplicationReference
Pyridine Ring (R³ position) Substitution at this position has a greater impact on potency than substitution at R⁴.The R³ position is likely involved in a critical binding interaction within the target protein.[15]
Pyridine Ring (R³ substituent) Replacing a nitro group with a methoxy carbonyl (-COOMe) significantly enhances potency (e.g., 10-fold increase).The methoxy carbonyl group may provide a more favorable electronic or steric fit in the binding pocket.[15]
General Substituents Presence of -OMe, -OH, and -NH₂ groups on the rings generally enhances antiproliferative activity.These groups can participate in hydrogen bonding, enhancing target affinity.[1][5]
General Substituents Halogen atoms or other bulky groups tend to decrease antiproliferative activity.Bulky groups may cause steric hindrance, preventing optimal binding to the target.[1][5]

Therapeutic Applications and Future Outlook

The primary therapeutic application explored for this class of compounds is oncology. Their ability to act as potent tubulin polymerization inhibitors makes them attractive candidates for the treatment of various cancers.[15] The lead compounds have demonstrated significant cytotoxic activity against multiple human tumor cell lines, including lung, oral, and prostate cancer, with GI₅₀ values in the sub-micromolar range.[15]

Beyond cancer, the broader aminopyridine class has shown promise against a range of diseases. For instance, different aminopyridine derivatives have been investigated as antimalarial, antitrypanosomal, and anti-inflammatory agents.[9][10][16] This suggests that the pyridine-methoxy-pyridin-amine scaffold could be a versatile template for developing drugs against other diseases by modifying its substitution patterns to engage different biological targets.

The future of this scaffold lies in lead optimization to enhance drug-like properties, including improving metabolic stability and oral bioavailability, while minimizing toxicity. Further exploration of bioisosteric replacements for the pyridine or phenyl rings could lead to novel analogues with improved potency and selectivity.[16][17]

Conclusion

The pyridine-methoxy-pyridin-amine scaffold represents a compelling and highly adaptable platform in modern drug discovery. Its history is rooted in the fundamental principles of heterocyclic chemistry, strategically leveraging the unique properties of the pyridine ring and key functional groups to achieve potent biological activity. Through systematic synthetic exploration and mechanistic studies, these compounds have been identified as potent inhibitors of tubulin polymerization, marking them as promising leads for the development of next-generation anticancer therapeutics. The deep understanding of their synthesis and structure-activity relationships provides a solid foundation for future research aimed at translating this chemical class into clinically effective medicines.

References

  • What is 2-Amino-4-methoxypyridine and how is it synthesized? - FAQ - Guidechem.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Nucleophilic amination of methoxypyridines by a sodium hydride - DR-NTU.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
  • Biological Activities of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchG
  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Pyridines - Wikipedia.
  • Pyridine synthesis - Organic Chemistry Portal.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed.
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed.
  • Pyridine - Wikipedia.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

3-(Pyridin-4-ylmethoxy)pyridin-2-amine is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, CDK) and PROTAC linkers. Its structure features a 2-aminopyridine "head" capable of bidentate hydrogen bonding in the ATP-binding pocket, linked via an ether bridge to a pyridine ring that often engages in solvent-front interactions.

This Application Note provides a robust, scalable synthesis protocol. Unlike general literature that often overlooks regioselectivity issues inherent to aminopyridines, this guide specifically addresses the control of O-alkylation vs. N-alkylation and provides a self-validating purification workflow.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Williamson Ether Synthesis strategy. While a Mitsunobu coupling is theoretically possible, the Williamson approach is preferred for scale-up due to easier purification (avoiding phosphine oxide byproducts) and lower reagent costs.

Strategic Disconnection

The target molecule is disconnected at the ether oxygen, revealing two key fragments:

  • Nucleophile: 2-Amino-3-hydroxypyridine (stable, commercially available).

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride.

Critical Design Considerations
  • Regioselectivity: 2-Amino-3-hydroxypyridine is an ambident nucleophile. Alkylation can occur at the hydroxyl oxygen (desired), the ring nitrogen, or the exocyclic amine.

    • Solution: Use of Cesium Carbonate (

      
      )  in DMF . The "Cesium Effect" enhances the nucleophilicity of the oxygen anion while the solvent polarity favors the charge-controlled O-alkylation over the orbital-controlled N-alkylation.
      
  • Stability of Electrophile: 4-(Chloromethyl)pyridine is unstable as a free base (prone to self-polymerization).

    • Solution: Use the Hydrochloride salt and neutralize it in situ within the reaction vessel.

Reaction Scheme Visualization

ReactionScheme SM1 2-Amino-3-hydroxypyridine (Nucleophile) Intermediate Transition State (O-anion attack) SM1->Intermediate SM2 4-(Chloromethyl)pyridine HCl (Electrophile) SM2->Intermediate Reagents Cs2CO3 (2.5 eq) DMF, 80°C, 4-6h Product 3-(Pyridin-4-ylmethoxy) pyridin-2-amine Intermediate->Product Major (O-alkylation) SideProduct N-Alkylated Impurity (Minor) Intermediate->SideProduct Minor (<5%)

Figure 1: Synthetic pathway highlighting the convergence of fragments and potential regioselectivity divergence.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]PurityRole
2-Amino-3-hydroxypyridine 110.111.0>98%Nucleophile
4-(Chloromethyl)pyridine HCl 164.031.2>97%Electrophile
Cesium Carbonate (

)
325.822.599%Base
DMF (Anhydrous) --99.8%Solvent
Ethyl Acetate --ACSExtraction
Step-by-Step Methodology
Step 1: Nucleophile Activation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

  • Charge the flask with 2-Amino-3-hydroxypyridine (1.10 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Add

    
      (8.15 g, 25.0 mmol) in a single portion.
    
    • Note: The solution will turn a dark suspension. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.

Step 2: Electrophile Addition & Reaction
  • Add 4-(Chloromethyl)pyridine hydrochloride (1.97 g, 12.0 mmol) directly to the suspension.

    • Caution: Mild exotherm and gas evolution (

      
      ) may occur.
      
  • Heat the reaction mixture to 80°C using an oil bath.

  • Monitor the reaction by LC-MS or TLC (10% MeOH in DCM) after 3 hours.

    • Checkpoint: The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
  • Stir for a total of 4–6 hours until conversion >95%.

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • Observation: The product may precipitate as a beige solid. If precipitation is heavy, filter directly. If not, proceed to extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

    • Tip: If an emulsion forms due to DMF, add a small amount of saturated LiCl solution.

  • Wash the combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethyl Acetate/Ethanol (9:1). Cool slowly to 4°C.

  • Flash Chromatography (Alternative): If purity is <95%, purify via silica gel chromatography using a gradient of 0–10% Methanol in Dichloromethane (DCM).

Process Workflow Diagram

Workflow Start Start: Reagent Charging Activation Activation: Stir Amine + Cs2CO3 in DMF (15 min, RT) Start->Activation Addition Addition: Add 4-(Chloromethyl)pyridine HCl (In-situ Neutralization) Activation->Addition Heating Reaction: Heat to 80°C for 4-6h (Monitor LC-MS) Addition->Heating Quench Quench: Pour into Ice Water Heating->Quench Decision Precipitate formed? Quench->Decision Filter Filtration: Collect Solid Decision->Filter Yes Extract Extraction: EtOAc (3x) / LiCl Wash Decision->Extract No Purify Purification: Recrystallization (EtOAc/EtOH) Filter->Purify Extract->Purify Final Final Product: Dry & Characterize Purify->Final

Figure 2: Operational workflow from reagent charging to final isolation.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

NMR Interpretation[5]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.55 (d, 2H, pyridine-H) – Characteristic of the 4-pyridyl group.
      
    • 
       7.60 (dd, 1H, aminopyridine-H).
      
    • 
       7.40 (d, 2H, pyridine-H).
      
    • 
       6.60 (dd, 1H, aminopyridine-H).
      
    • 
       5.80 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable with
      
      
      .
    • 
       5.20 (s, 2H, 
      
      
      
      ) – Critical diagnostic peak. If this peak shifts significantly upfield or splits, suspect N-alkylation.
Troubleshooting: O- vs. N-Alkylation

The most common failure mode is N-alkylation on the ring nitrogen.

  • Diagnostic: In the

    
    C NMR, the 
    
    
    
    carbon typically appears around 68-70 ppm . If the signal appears at 50-55 ppm , N-alkylation has occurred.
  • Corrective Action: If N-alkylation is observed, lower the reaction temperature to 60°C and ensure

    
     is fresh and dry.
    

References

  • General Synthesis of 3-Alkoxypyridin-2-amines

    • Title: Synthesis and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors.[4]

    • Source: Bioorganic Chemistry, 2024.[4]

    • URL:[Link]

    • Relevance: Establishes the utility of the aminopyridine scaffold and general alkyl
  • Reagent Handling (2-Amino-3-hydroxypyridine)

    • Title: 2-Amino-3-hydroxypyridine Product Data.[5][6]

    • Source: Sigma-Aldrich.

    • Relevance: Provides physical property data and stability handling for the nucleophile.
  • Mechanistic Insight (Pyridyl Alkylation)

    • Title: C-Sulfonylation of 4-Alkylpyridines (Context on Pyridine Reactivity).
    • Source: The Journal of Organic Chemistry, 2023.[7]

    • URL:[Link][7]

    • Relevance: While focused on sulfonylation, this reference illustrates the reactivity patterns of 4-alkylpyridines and the stability of picolyl intermedi
  • Analogous Synthesis (Piperidine Ethers)

    • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[8]

    • Source: Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

    • Relevance: Validates the ether linkage construction on the 3-position of pyridine rings using similar alkylation str

Sources

Reagents required for synthesizing 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

[1]

Executive Summary

This application note details the synthetic pathway for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine , a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., crizotinib analogs) and tubulin polymerization inhibitors. The 2-aminopyridine core functionalized at the 3-position with a pyridyl ether linkage provides a unique hydrogen-bonding motif essential for ATP-binding pocket interactions.

This guide prioritizes the "Nitro Route" (via 3-hydroxy-2-nitropyridine) as the Gold Standard for industrial scalability and regioselectivity, ensuring exclusive O-alkylation. A secondary "Direct Amine Route" is provided for rapid, small-scale synthesis, with specific caveats regarding N-alkylation side reactions.

Retrosynthetic Analysis & Strategy

The target molecule consists of two pyridine rings linked by a methylene-ether bridge. The strategic disconnection occurs at the ether oxygen.

  • Disconnection: Ether bond formation between the 3-hydroxyl group of the pyridine core and the 4-methyl group of the pendant pyridine.

  • Nucleophile: 3-Hydroxy-2-nitropyridine (preferred) or 2-Amino-3-hydroxypyridine.

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride.

Reaction Scheme

ReactionSchemeSM13-Hydroxy-2-nitropyridine(Nucleophile)InterIntermediate:3-(Pyridin-4-ylmethoxy)-2-nitropyridineSM1->InterStep 1: AlkylationCs2CO3, DMF, 60°CSM24-(Chloromethyl)pyridine HCl(Electrophile)SM2->InterProdTarget:3-(Pyridin-4-ylmethoxy)pyridin-2-amineInter->ProdStep 2: ReductionFe/NH4Cl or H2/Pd

Caption: Two-step synthesis via nitro intermediate to ensure regioselective O-alkylation.

Critical Reagents & Materials

Table 1: Reagents and Stoichiometry (Nitro Route)
ReagentCAS No.RoleEquiv.Notes
3-Hydroxy-2-nitropyridine 15128-82-2Starting Material1.0Precursor ensuring O-selectivity.
4-(Chloromethyl)pyridine HCl 1822-51-1Electrophile1.2Hygroscopic; store in desiccator.
Cesium Carbonate (Cs₂CO₃) 534-17-8Base2.5Promotes O-alkylation; neutralizes HCl salt.
DMF (N,N-Dimethylformamide) 68-12-2Solvent-Anhydrous (<0.05% water).
Iron Powder (Fe) 7439-89-6Reductant5.0For nitro reduction (Step 2).
Ammonium Chloride (NH₄Cl) 12125-02-9Additive5.0Proton source for reduction.
Alternative Starting Material (Direct Route)
  • 2-Amino-3-hydroxypyridine (CAS 16867-03-1): Can be used directly but requires careful control to avoid alkylation of the primary amine.

Detailed Experimental Protocols

Protocol A: The "Nitro Route" (High Purity & Scale)

Recommended for >1g synthesis to avoid purification issues associated with N-alkylation.

Step 1: O-Alkylation
  • Preparation : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-2-nitropyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation : Add Cesium Carbonate (2.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution will typically turn deep yellow/orange as the phenoxide forms.

  • Alkylation : Add 4-(chloromethyl)pyridine hydrochloride (1.2 equiv) portion-wise to control exotherm.

  • Reaction : Heat the mixture to 60–65°C for 4–6 hours. Monitor by LCMS or TLC (5% MeOH in DCM).

    • Checkpoint: Conversion should be >95%. If incomplete, add 0.1 equiv of electrophile and stir longer.

  • Workup :

    • Cool to RT and pour into ice-water (5x reaction volume).

    • The nitro intermediate often precipitates. Filter and wash with water.[1][2]

    • If no precipitate, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield expectation: 80–90%.

Step 2: Nitro Reduction
  • Setup : Suspend the nitro intermediate (from Step 1) in Ethanol/Water (3:1 ratio).

  • Activation : Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

  • Reflux : Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Mechanism: Fe oxidizes to Fe(II)/Fe(III) while reducing -NO₂ to -NH₂.

  • Filtration : Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation : Concentrate the filtrate. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove inorganic salts), dry, and concentrate.

  • Purification : Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH/NH₃).

Protocol B: The "Direct Route" (Rapid Synthesis)

Recommended for small scale (<100 mg) or when nitro precursor is unavailable.

  • Reagents : 2-Amino-3-hydroxypyridine (1.0 equiv), NaH (60% in oil, 2.2 equiv), 4-(chloromethyl)pyridine HCl (1.1 equiv).

  • Solvent : Anhydrous DMF.

  • Procedure :

    • Cool DMF solution of 2-amino-3-hydroxypyridine to 0°C.

    • Add NaH slowly (gas evolution!). Stir 30 min to form the dianion (or mono-anion at O, depending on stoichiometry). Note: The phenoxide is formed preferentially.

    • Add electrophile.[3][4] Warm to RT and stir for 12 hours.

  • Risk : Competitive N-alkylation at the 2-amino position. Separation of O- vs N-alkylated products requires careful chromatography (gradient 0-10% MeOH in DCM).

Workup & Purification Flowchart

WorkupFlowStartCrude Reaction Mixture(DMF, Salts, Product)QuenchPour into Ice-Water(Quench excess base)Start->QuenchDecisionPrecipitate formed?Quench->DecisionFilterVacuum FiltrationWash with H2ODecision->FilterYesExtractExtract with EtOAc (3x)Wash with BrineDecision->ExtractNoPurifyRecrystallization (EtOAc/Hex)or Column (DCM/MeOH)Filter->PurifyDryDry Organic Phase(Na2SO4 or MgSO4)Extract->DryConcConcentrate in VacuoDry->ConcConc->PurifyFinalPure 3-(Pyridin-4-ylmethoxy)pyridin-2-aminePurify->Final

Caption: Decision logic for isolating the intermediate or final product.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers:

  • 1H NMR (DMSO-d6) :

    • Ether Linkage : Look for a singlet (2H) around δ 5.2–5.4 ppm corresponding to the -O-CH₂- group.

    • Pyridine Ring (Core) : 2-Amino group typically appears as a broad singlet around δ 5.8–6.5 ppm (exchangeable with D₂O). The aromatic protons of the 2-aminopyridine will be shifted upfield relative to the nitro precursor.

    • Pyridine Ring (Pendant) : Two doublets (AA'BB' system) for the 4-pyridyl group around δ 7.4 and 8.6 ppm .

  • Mass Spectrometry (ESI+) :

    • Target Mass: [M+H]+ = 202.09 .

    • Common Impurity: N-alkylated isomer (same mass, different retention time) or bis-alkylated product (Mass ~293).

Safety & Handling

  • Sodium Hydride (NaH) : Reacts violently with water/moisture. Use under inert atmosphere (Argon/Nitrogen).

  • 4-(Chloromethyl)pyridine HCl : Vesicant and skin irritant. Handle in a fume hood. The free base is unstable and polymerizes; generate it in situ or use the salt with excess base.

  • Aminopyridines : Toxic by ingestion and skin absorption. Wear nitrile gloves and eye protection.

References

  • Synthesis of 2-Amino-3-hydroxypyridine

    • Jubilant Ingrevia. "2-Amino-3-hydroxypyridine Safety and Uses."[5] Link

    • Patent CN109535071B. "Preparation method and refining method of 2-amino-3-hydroxypyridine." Link

  • Alkylation of Hydroxypyridines

    • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines." Link

    • ResearchGate. "Calculated pKa values for 3-methoxypyridine and regioselectivity." Link

  • General Pyridine Synthesis Protocols

    • Organic Syntheses. "3-Aminopyridine." Org. Synth. 1955, 35, 3. Link

Application Note: Strategic Coupling of Pyridin-4-ylmethanol with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

Coupling pyridin-4-ylmethanol (4-hydroxymethylpyridine) with 2-aminopyridines is a deceptively complex transformation frequently encountered in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] The reaction presents two primary chemoselective challenges:

  • Poor Electrophilicity: The hydroxyl group of pyridin-4-ylmethanol is a poor leaving group and requires activation.[1]

  • Ambident Nucleophilicity: 2-Aminopyridines possess two nucleophilic sites: the exocyclic amine (

    
    ) and the endocyclic ring nitrogen (
    
    
    
    ).[1] Simple alkylation often favors the ring nitrogen, leading to undesired pyridinium salts rather than the desired secondary amine.

This guide details three validated protocols to overcome these barriers, ranked by reliability and scalability.

Decision Matrix: Selecting Your Protocol
FeatureMethod A: Reductive Amination Method B: Borrowing Hydrogen Method C: Activation-Displacement
Mechanism Oxidation

Imine Reduction
Metal-Catalyzed Hydrogen Transfer

Displacement
Reliability High (Gold Standard)Moderate (Substrate Dependent)Moderate (Regioselectivity risks)
Regioselectivity Excellent (Favors Exocyclic N)Excellent Variable (Requires strong base)
Atom Economy Moderate (Requires reductant)High (Water is sole byproduct)Low (Stoichiometric waste)
Use Case General synthesis, unstable substratesGreen chemistry, large scaleWhen oxidation is impossible

Mechanistic Insight: The Regioselectivity Challenge

Understanding the electronic bias of 2-aminopyridine is critical. The resonance interaction between the exocyclic amino group and the pyridine ring decreases the nucleophilicity of the exocyclic nitrogen while increasing the electron density at the ring nitrogen (N1) and C3/C5 positions.

  • Neutral Conditions: Alkylation occurs preferentially at N1 (Ring N) .

  • Anionic Conditions (Strong Base): Deprotonation of the amine (

    
     in DMSO) creates a hard nucleophile that alkylates at the Exocyclic N .
    
  • Reductive Amination: Formation of the imine (Schiff base) locks the connectivity to the exocyclic nitrogen before the C-N bond is permanently fixed.

Regioselectivity cluster_0 Pathway A: Neutral/Weak Base cluster_1 Pathway B: Strong Base (NaH) Start 2-Aminopyridine + Electrophile (R-X) RingN Ring N-Alkylation (Undesired Pyridinium Salt) Start->RingN Kinetic Control (Neutral Nucleophile) ExoN Exocyclic N-Alkylation (Desired Product) Start->ExoN Thermodynamic/Charge Control (Anionic Nucleophile) caption Figure 1: Divergent alkylation pathways of 2-aminopyridine based on reaction conditions.

Protocol A: Reductive Amination (The Gold Standard)

This is the most robust method for general laboratory synthesis. It circumvents the "leaving group" issue by converting the alcohol to an aldehyde, which then condenses selectively with the exocyclic amine.

Phase 1: Oxidation of Pyridin-4-ylmethanol

Note: Pyridine-4-carboxaldehyde is commercially available but unstable.[1] Fresh preparation is recommended.

  • Reagents: Pyridin-4-ylmethanol (1.0 equiv), Activated

    
     (10.0 equiv), DCM (Anhydrous).[1]
    
  • Procedure:

    • Suspend pyridin-4-ylmethanol in DCM (0.2 M).

    • Add activated

      
       (manganese dioxide).
      
    • Stir at reflux for 4–12 hours. Monitor by TLC (Aldehyde spot is usually less polar).

    • Filter through a Celite pad to remove solids. Concentrate the filtrate.

    • Result: Crude isonicotinaldehyde (use immediately).

Phase 2: Reductive Coupling[1]
  • Reagents:

    • Isonicotinaldehyde (1.1 equiv)[1]

    • 2-Aminopyridine (1.0 equiv)[1]

    • Sodium Triacetoxyborohydride (

      
      ) (1.5 equiv)[1]
      
    • Acetic Acid (1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Procedure:

    • Dissolve 2-aminopyridine in DCE (0.1 M).

    • Add isonicotinaldehyde and Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT) to allow imine formation.

      • Checkpoint: The solution may turn slightly yellow/orange.

    • Add

      
       in one portion.
      
    • Stir at RT for 12–16 hours under inert atmosphere (

      
      ).
      
    • Quench: Add saturated aqueous

      
      . Stir vigorously for 20 minutes.
      
    • Extraction: Extract with DCM (3x). Dry organics over

      
      .[1][2][3]
      
    • Purification: Flash chromatography (MeOH/DCM gradient).

Why this works: The imine formation is reversible, but the reduction is irreversible.


 is mild enough to reduce the imine without reducing the aldehyde rapidly, preventing side reactions [1].

Protocol B: Catalytic "Borrowing Hydrogen" (The Green Route)

For scale-up or green chemistry applications, this method couples the alcohol and amine directly using a transition metal catalyst to "borrow" hydrogen from the alcohol (oxidizing it transiently) and returning it to the imine (reducing it).

Reagents
  • Substrates: Pyridin-4-ylmethanol (1.0 equiv), 2-Aminopyridine (1.0 equiv).[1]

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    (2 mol%).[1]
  • Base:

    
     or 
    
    
    
    (0.5–1.0 equiv).
  • Solvent: Toluene or Water (micellar conditions).

Procedure
  • Charge a pressure tube or sealed vial with the catalyst, base, and substrates.

  • Add Toluene (0.5 M concentration). Note: High concentration often favors this bimolecular reaction.

  • Seal and heat to 110°C for 18–24 hours.

  • Cool to RT. Filter through a silica plug to remove metal residues.

  • Concentrate and purify.[1][2]

Mechanism:

  • Catalyst dehydrogenates alcohol

    
     Aldehyde + 
    
    
    
    .[1]
  • Aldehyde + Amine

    
     Imine + 
    
    
    
    .[1]
  • 
     transfers hydride to Imine 
    
    
    
    Amine Product.[1]

Note: This method ensures exclusive N-exocyclic alkylation because the intermediate is an imine [2].[1]

Protocol C: Activation-Displacement (Legacy Method)

Use this only if the reductive amination fails or if you require a specific substitution pattern incompatible with oxidation.

Phase 1: Chlorination

Caution: 4-(Chloromethyl)pyridine is unstable as a free base (self-polymerization).[1] Isolate as the HCl salt.

  • Dissolve pyridin-4-ylmethanol in

    
     (Thionyl chloride) at 0°C.
    
  • Reflux for 2 hours.

  • Evaporate excess

    
     to dryness.[1]
    
  • Isolate 4-(chloromethyl)pyridine hydrochloride .[1]

Phase 2: Nucleophilic Substitution ( )[1]
  • Reagents: 2-Aminopyridine, NaH (60% dispersion), DMF (Anhydrous).

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 equiv) in DMF at 0°C.

    • Add NaH (2.2 equiv).[1] Note: Extra base needed to neutralize the HCl salt of the electrophile.

    • Stir for 30 mins at 0°C

      
       RT. Evolution of 
      
      
      
      gas confirms anion formation.
    • Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv) slowly.[1]

    • Stir at RT for 4 hours.

    • Quench: Careful addition of water/ice.

    • Workup: Extract with EtOAc. Note: DMF is hard to remove; wash organic layer with 5% LiCl solution.

Critical Warning: Without NaH, the neutral 2-aminopyridine will attack via the Ring Nitrogen, forming the inactive pyridinium salt [3].

Troubleshooting & Analytical Data

Common Issues
SymptomCauseSolution
Low Yield (Method A) Incomplete Imine FormationAdd molecular sieves (4Å) or

to drive water removal before adding reductant.[1]
Ring Alkylation (Method C) Insufficient BaseEnsure NaH is fresh; ensure full deprotonation time (bubbling stops) before adding electrophile.[1]
Polymerization Unstable ElectrophileIn Method C, do not free-base the picolyl chloride; use the HCl salt directly in the basic mixture.
Expected NMR Signals (Product)
  • Methylene Bridge (

    
    ):  Look for a doublet (if coupled to NH) or singlet around 
    
    
    
    4.5 – 4.8 ppm.
  • Amine Proton (

    
    ):  Broad singlet, exchangeable with 
    
    
    
    , typically
    
    
    5.0 – 7.0 ppm (highly solvent dependent).

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Li, F., et al. (2020). "Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy." RSC Advances.

  • Morressier, T. (2018).[4] "Mild, general and regioselective synthesis of 2-aminopyridines." Morressier Conference Proceedings.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."

Sources

Mastering the Preparation of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine Stock Solutions in DMSO: An In-depth Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and biomedical research, the precision and reliability of experimental data are paramount. The journey to reproducible results begins with the meticulous preparation of test compounds. This guide provides a comprehensive, scientifically-grounded protocol for the preparation of stock solutions of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this document moves beyond a simple set of instructions, delving into the rationale behind each step to empower researchers with the knowledge to ensure the integrity and stability of their valuable compounds.

Foundational Principles: Understanding the Compound and Solvent

Before embarking on the practical aspects of stock solution preparation, a foundational understanding of the key components is essential.

3-(Pyridin-4-ylmethoxy)pyridin-2-amine: This organic molecule, with the chemical formula C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol , belongs to the aminopyridine class of compounds[1]. Aminopyridines are known for their diverse biological activities and are often investigated in various therapeutic areas. The structural features of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine, including the pyridine rings, suggest a degree of aromaticity and potential for hydrogen bonding, which influences its solubility and stability.

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent widely utilized in biological research for its exceptional ability to dissolve a broad spectrum of both polar and non-polar compounds. However, its utility is accompanied by specific properties that demand careful handling. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact compound solubility and stability over time. Therefore, the use of high-purity, anhydrous DMSO is non-negotiable for the preparation of reliable stock solutions.

Pre-Protocol Essential: Determining Compound Solubility

Protocol for Preliminary Solubility Assessment:

  • Material Preparation:

    • 3-(Pyridin-4-ylmethoxy)pyridin-2-amine (solid powder)

    • Anhydrous, high-purity DMSO (≥99.9%)

    • Calibrated analytical balance (readable to at least 0.1 mg)

    • Small, clear glass vials with screw caps

    • Vortex mixer

  • Procedure:

    • Tare a clean, dry vial on the analytical balance.

    • Carefully weigh approximately 1-2 mg of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine into the vial and record the exact mass.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a bright light source. If the solid has completely dissolved, proceed to the next step. If not, sonication in a water bath for 5-10 minutes may aid dissolution.

    • Continue adding small, precise increments of the compound (e.g., 1 mg at a time), vortexing thoroughly after each addition, until a small amount of solid material no longer dissolves, indicating a saturated solution.

    • Calculate the approximate solubility based on the total mass of the compound dissolved in the known volume of DMSO.

This preliminary assessment provides a working solubility range, enabling the preparation of stock solutions at concentrations that ensure complete dissolution.

Core Protocol: Gravimetric Preparation of a 10 mM Stock Solution

The gravimetric method, which relies on mass measurements for both the solute and the solvent, is inherently more accurate and reproducible than volumetric methods[2]. This protocol details the gravimetric preparation of a 10 mM stock solution.

Materials and Equipment:

ItemSpecifications
Reagents
3-(Pyridin-4-ylmethoxy)pyridin-2-amineSolid, high-purity powder
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered
Consumables
Sterile, amber glass vials with PTFE-lined screw capsAppropriate volume for the final stock solution
Sterile, disposable pipette tipsCompatible with micropipettes
Equipment
Calibrated analytical balanceReadable to at least 0.1 mg
Calibrated micropipettesP200, P1000
Vortex mixer
Sonicator (optional)For aiding dissolution
Personal Protective Equipment (PPE)
Safety glasses with side shields
Lab coat
Chemical-resistant gloves (e.g., nitrile)

Step-by-Step Methodology:

  • Calculations:

    • Molecular Weight (MW) of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine: 201.22 g/mol [1]

    • To prepare a 10 mM (0.010 mol/L) stock solution:

      • Mass (mg) = 0.010 mmol/mL * 201.22 mg/mmol = 2.0122 mg/mL

    • For a final volume of 1 mL, you will need 2.0122 mg of the compound. Adjust the mass based on your desired final volume.

  • Preparation:

    • Work in a clean, dry environment, and consider performing the initial weighing and solvent addition in a chemical fume hood.

    • Label a sterile amber glass vial with the compound name, concentration, solvent, and date of preparation.

    • Tare the labeled vial with its cap on the analytical balance.

    • Carefully add the calculated mass of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine to the vial. Record the exact mass.

    • Using a calibrated micropipette with a fresh, sterile tip, add the required volume of anhydrous DMSO to the vial.

    • Tightly cap the vial immediately to minimize moisture absorption.

  • Dissolution:

    • Vortex the vial vigorously for 2-3 minutes until the compound is completely dissolved.

    • Visually inspect the solution to ensure no solid particles remain. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to facilitate dissolution.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials with secure caps. This minimizes the number of freeze-thaw cycles for the main stock.

    • Store the aliquots at -20°C or -80°C in a desiccated environment.


}

Experimental workflow for preparing stock solutions.

Safety and Handling: A Self-Validating System of Precaution

Mandatory Safety Precautions:

  • Engineering Controls: Always handle the solid compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection: Wear a lab coat to protect your clothing and skin.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local and institutional regulations.


}

Key pillars of safe handling for chemical compounds.

Long-Term Stability and Quality Control: Ensuring Experimental Integrity

The long-term stability of stock solutions is crucial for the validity of experimental results, especially in high-throughput screening and longitudinal studies.

Factors Affecting Stability:

  • Water Content: As previously mentioned, the hygroscopic nature of DMSO can lead to the absorption of water, which can cause compound precipitation or degradation[6].

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and may lead to compound degradation or precipitation. While some studies suggest that many compounds are stable through multiple freeze-thaw cycles in anhydrous DMSO, minimizing these cycles is a best practice.

  • Light Exposure: Photolabile compounds can degrade upon exposure to light. Storing solutions in amber vials helps to mitigate this risk.

  • Temperature: While -20°C or -80°C are standard storage temperatures, the optimal temperature can be compound-specific.

Quality Control (QC) Measures:

For critical applications, periodic quality control checks of stock solutions are recommended to ensure concentration and integrity.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change.

  • Analytical Chemistry: For long-term studies, it is advisable to periodically re-analyze the concentration and purity of the stock solution using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

  • Mettler Toledo. (n.d.). The Benefits of Gravimetric Sample Preparation. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(pyridin-4-ylmethoxy)pyridin-2-amine. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • Quora. (n.d.). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). How to check the Drug solubility DMSO solvent ..? Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
  • Pharmaffiliates. (n.d.). CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(pyridin-4-ylmethoxy)pyridin-2-amine. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(15), 3485. [Link]

  • NIH. (2011). 3-(Pyridin-4-ylmethoxy)phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • PubChem. (n.d.). (Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 3-(Pyridin-4-ylmethoxy)pyridin-2-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(pyridin-4-ylmethoxy)pyridin-2-amine typically involves a nucleophilic substitution (


) between 2-amino-3-hydroxypyridine  (nucleophile) and a 4-(halomethyl)pyridine  derivative (electrophile).

Low purity in this reaction is rarely due to a single factor. It is usually a convergence of three specific failure modes:

  • Regiochemical Ambiguity: Competition between

    
    -alkylation (desired) and 
    
    
    
    -alkylation (undesired) due to the ambident nature of the pyridinol anion.
  • Electrophile Instability: Rapid self-polymerization of 4-picolyl chloride free base.

  • Oxidative Degradation: The high susceptibility of electron-rich aminopyridines to air oxidation (browning).

This guide provides diagnostic workflows and optimized protocols to resolve these specific issues.

Part 1: Diagnostic Workflows

Visualizing the Problem Space

Use the following pathway map to identify where your specific impurity profile originates.

ReactionPathways SM1 2-Amino-3- hydroxypyridine Anion Ambident Anion (Resonance Hybrid) SM1->Anion Deprotonation Imp_Ox Impurity C: Azo/Oxidation Species SM1->Imp_Ox Air Exposure SM2 4-(Chloromethyl) pyridine HCl FreeBase 4-Picolyl Chloride (Free Base) SM2->FreeBase In-situ neutralization Base Base (Cs2CO3 or NaH) Prod Target Ether (O-Alkylation) Anion->Prod Kinetic Control (Hard Nucleophile) Imp_N Impurity A: N-Alkylated Pyridone Anion->Imp_N Thermodynamic/Soft (Ring Nitrogen Attack) Imp_Poly Impurity B: Black Tar (Polymerization) FreeBase->Imp_Poly Self-Reaction (Room Temp/Time)

Figure 1: Reaction pathways showing the competition between the desired O-alkylation and common failure modes (N-alkylation, polymerization, and oxidation).

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Regioselectivity (The "Wrong Isomer" Problem)

User Question: My LC-MS shows a major peak with the correct mass (


), but the NMR spectrum is messy, showing a shift in the pyridine ring protons. Is this the N-alkylated byproduct?

Technical Analysis: Yes. 2-amino-3-hydroxypyridine is an ambident nucleophile . Upon deprotonation, the negative charge is delocalized between the oxygen and the ring nitrogen (forming a 2-pyridone-like tautomer).

  • O-Alkylation (Desired): Favored by "hard" conditions and coordinating cations that mask the nitrogen.

  • N-Alkylation (Undesired): Favored by "soft" conditions and solvent effects that leave the nitrogen lone pair exposed.

The Solution: The "Cesium Effect" Switch your base to Cesium Carbonate (


) .
  • Mechanism: Cesium is a large, soft cation ("polarizable"). However, in DMF,

    
     promotes 
    
    
    
    -alkylation of pyridones/pyridinols more effectively than
    
    
    or
    
    
    because the weak coordination of
    
    
    allows the "hard" oxygen anion to react rapidly with the electrophile before the "soft" nitrogen can equilibrate.
ParameterRecommendationRationale
Base

(2.5 eq)
Promotes

-selectivity via the "Cesium Effect."
Solvent DMF or DMSOHigh polarity is required to dissolve the zwitterionic starting material.
Temperature 60°C - 80°CSufficient activation energy for ether formation without degrading the electrophile.
Issue 2: Reagent Decomposition (The "Black Tar" Problem)

User Question: I neutralized 4-(chloromethyl)pyridine HCl to get the free base, but by the time I added it to the reaction, it had turned into a sticky black solid. My yield is <10%.

Technical Analysis: 4-(Chloromethyl)pyridine (4-picolyl chloride) is highly unstable as a free base. It undergoes intermolecular self-alkylation (quaternization) to form a polypyridinium polymer (black tar). This reaction is autocatalytic and exothermic.

The Solution: In-Situ Generation NEVER isolate the free base of 4-picolyl chloride if you can avoid it.

  • Protocol: Suspend the stable HCl salt directly in the reaction mixture.

  • Stoichiometry: Add an extra equivalent of base (e.g., 3.5 eq total of

    
    ) to neutralize the HCl in situ.
    
  • Timing: Do not mix the reagents until the reaction is ready to heat.

Issue 3: Purification Difficulties

User Question: The crude is a dark oil. Column chromatography (Silica/MeOH/DCM) is resulting in broad tailing peaks and poor separation.

Technical Analysis: Both the product and the starting material are basic pyridines. They interact strongly with the acidic silanols on standard silica gel, causing streaking. Furthermore, the 2-aminopyridine moiety makes the molecule highly polar.

The Solution: Basified Silica or Recrystallization

  • Method A (Chromatography): You must basify the silica. Pre-wash the column with 1% Triethylamine (TEA) in DCM, or use a mobile phase containing DCM : MeOH :

    
     (90:9:1) .
    
  • Method B (Acid-Base Extraction - Recommended):

    • Dissolve crude in EtOAc.

    • Extract with 1N HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

    • Wash aqueous phase with EtOAc.

    • Basify aqueous phase to pH 10 with NaOH.

    • Extract product back into EtOAc (or DCM/iPrOH 3:1 if solubility is low).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-(pyridin-4-ylmethoxy)pyridin-2-amine with >95% regioselectivity.

Reagents:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • 4-(Chloromethyl)pyridine hydrochloride (1.2 eq) [Handle with care: Vesicant]

  • Cesium Carbonate (

    
    ) (3.0 eq)
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ). Note: Oxygen exclusion is critical to prevent the aminopyridine from oxidizing to brown azo-impurities.
    
  • Solubilization: Add 2-Amino-3-hydroxypyridine (1.0 eq) and

    
     (3.0 eq) to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely be a suspension.
    
  • Addition: Add 4-(Chloromethyl)pyridine hydrochloride (1.2 eq) directly to the flask as a solid.

    • Why? Adding the solid HCl salt prevents the need to handle the unstable free base. The excess

      
       will neutralize it instantly in the solvent.
      
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the starting material (M+1 = 111) and formation of product (M+1 = 202).

  • Workup (The "Crash Out" Method):

    • Cool to RT.

    • Pour the reaction mixture into 10 volumes of ice-cold water .

    • Stir vigorously for 30 minutes.

    • If a precipitate forms: Filter, wash with water and cold

      
      .
      
    • If no precipitate (oiling out): Extract with EtOAc (3x). Wash combined organics with Brine (2x) to remove DMF. Dry over

      
      .[1]
      
  • Purification: If the solid is off-white/tan, recrystallize from Ethanol. If oil, proceed to column chromatography using DCM:MeOH:NH3 (95:4:1).

Part 4: Analytical Verification

Use this table to verify your product and rule out the N-alkylated isomer.

FeatureTarget: O-Alkylated Impurity: N-Alkylated (Pyridone)
1H NMR (Pyridine Ring) Signals for 2-aminopyridine ring remain aromatic (shifts ~6.5–8.0 ppm).Loss of aromaticity in one ring; upfield shifts for protons adjacent to the carbonyl (pyridone C=O).
13C NMR (Carbonyl) No signal > 160 ppm (unless C-N is very deshielded).Distinct C=O signal typically > 162 ppm.
HMBC Correlation

protons correlate to C3-Oxygen carbon.

protons correlate to Ring Nitrogen or adjacent carbons.
References
  • Safety & Impurity Profile of 2-Amino-3-hydroxypyridine

    • Source: Cosmetic Ingredient Review (CIR). "Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics."
    • Relevance: Details the oxidative instability and common impurities (azo/nitroso)
    • URL:

  • Regioselectivity in Pyridone/Pyridinol Alkylation

    • Source:Journal of Organic Chemistry. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.
    • Relevance: Explains the thermodynamic preference for N-alkylation and the need for specific conditions (like Cs2CO3)
    • URL: [J. Org.[2][3] Chem. 2018, 83, 11, 6193–6201]([Link])

  • Synthesis of Pyridine Ethers (Analogous Chemistry)

    • Source:Beilstein Journal of Organic Chemistry. "Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers."
    • Relevance: Provides protocols for handling similar pyridine-ether linkages and purification str
    • URL:

Sources

Technical Support Center: Purification of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-004 Subject: Purification Protocols & Troubleshooting for Bis-Heterocyclic Ethers Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are likely encountering difficulties purifying 3-(Pyridin-4-ylmethoxy)pyridin-2-amine due to its specific physicochemical profile. This molecule contains three nitrogen centers: a primary exocyclic amine and two pyridine ring nitrogens.

  • The Challenge: The molecule is highly basic (

    
     ~6.8 for the 2-aminopyridine moiety) and polar. It interacts strongly with acidic silanol groups on standard silica gel, leading to peak tailing (streaking) and poor mass recovery.
    
  • The Solution: This guide prioritizes pH-modified chromatography and Acid-Base "Swing" Extraction to isolate the free base effectively.

Module 1: Chemical Extraction (The "Swing" Method)

Issue: “My crude reaction mixture contains unreacted starting materials (halides/phenols) and inorganic salts. Standard washing isn't cleaning it up.”

Technical Insight: Because your target molecule has significant basicity (pyridine nitrogens + amine), you can exploit pH manipulation to separate it from neutral or acidic impurities (like phenols or unreacted alkyl halides).

Protocol: pH-Controlled Differential Extraction
  • Dissolution: Dissolve your crude solid in 1M HCl (aq). The goal is to protonate the pyridine nitrogens, forcing the molecule into the aqueous phase.

  • The "Scrub" Wash: Extract this acidic aqueous layer with a non-polar solvent (e.g., Ethyl Acetate or Dichloromethane ).

    • Result: Unreacted neutrals and acidic impurities move to the organic layer. The target molecule remains trapped in the water. Discard the organic layer.

  • The "Swing" (Basification): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat.

    
      until the pH reaches 10–12 .
    
    • Critical Step: You must exceed the

      
       of the most basic nitrogen to ensure the molecule returns to its free-base form.
      
  • Extraction: Extract the now-cloudy basic aqueous layer with Dichloromethane (DCM) (3x).

    • Note: DCM is preferred over EtOAc here due to better solubility of the polar free base.

  • Drying: Dry combined organics over

    
     and concentrate.
    
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with EtOAc Acidify->Wash Decision Phase Separation Wash->Decision OrgWaste Organic Layer (Neutrals/Acids) Decision->OrgWaste Discard AqLayer Aqueous Layer (Protonated Product) Decision->AqLayer Keep Basify Basify to pH 12 (NaOH/Na2CO3) AqLayer->Basify Extract Extract with DCM (3x) Basify->Extract Final Pure Free Base Extract->Final

Figure 1: Differential extraction logic to isolate basic heterocycles from neutral impurities.

Module 2: Chromatography Optimization

Issue: “The compound streaks on the column, or I lose mass on silica.”

Technical Insight: Standard silica gel is slightly acidic (


 ~5). Basic aminopyridines form hydrogen bonds with surface silanols, causing irreversible adsorption or severe tailing. You must "deactivate" the silica surface.
Recommended Stationary Phases
Phase TypeSuitabilityNotes
Standard Silica LowRequires mobile phase modifiers (Triethylamine or

).
Amine-Functionalized Silica High Best choice. The surface amines shield silanols, preventing tailing without additives.
C18 (Reverse Phase) MediumGood for final polishing. Use basic buffer (

) to keep peak shape sharp.
Protocol: The "Ammoniated" Mobile Phase (Normal Phase)

If using standard silica, you must use a modifier.

  • Base Solvent: Dichloromethane (DCM).

  • Polar Solvent: Methanol (MeOH).

  • Modifier: 7N Ammonia in Methanol (commercially available) OR Triethylamine (TEA).

  • Gradient: 0%

    
     10% MeOH (containing 1% 
    
    
    
    ) in DCM.
    • Preparation: Do not just add liquid ammonia. Use Methanolic Ammonia . If unavailable, add 1% TEA to the entire mobile phase system (both A and B solvents) to keep the column constantly deactivated.

Module 3: Crystallization (Final Polish)

Issue: “The product is an oil or amorphous solid after the column.”

Technical Insight: Ether-linked aminopyridines often "oil out" because they hold onto solvent (DCM/CHCl3) in the crystal lattice. To force crystallization, you need a high-polarity vs. non-polarity solvent switch.

Protocol: Anti-Solvent Precipitation
  • Dissolve: Dissolve the oil in the minimum amount of hot Isopropanol (IPA) or Ethyl Acetate .

  • Seed: If available, add a seed crystal. If not, scratch the glass surface.

  • Precipitate: Add n-Hexane or Heptane dropwise to the hot solution until persistent cloudiness appears.

  • Cool: Allow to cool to Room Temp, then 4°C.

    • Troubleshooting: If it oils out again, re-dissolve and try Ethanol/Water (9:1) . The water helps disrupt solvent inclusions.

Decision Logic for Purification

PurificationLogic Crude Crude Material Check Purity > 85%? Crude->Check Cryst Recrystallization (IPA/Hexane) Check->Cryst Yes Flash Flash Chromatography Check->Flash No FlashCond DCM:MeOH (95:5) + 1% NH4OH Flash->FlashCond Standard RP Reverse Phase (C18) 0.1% NH4HCO3 Flash->RP Difficult Separation

Figure 2: Decision matrix for selecting the appropriate purification route based on initial purity.

Frequently Asked Questions (FAQ)

Q: The product turned pink/brown on the shelf. Is it degraded? A: Aminopyridines are susceptible to air oxidation (N-oxide formation) or photo-degradation, often resulting in a color change even with <0.5% impurity formation.

  • Fix: Store under Nitrogen/Argon at -20°C. If color is deep, filter through a small pad of silica using the "Ammoniated" mobile phase.

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines (the 2-amino group) can form imines (Schiff bases) with ketones under catalytic acid conditions or heat. Stick to alcohols or esters.

Q: My NMR shows broad peaks. A: This is likely due to proton exchange on the amine or hydrogen bonding aggregates.

  • Fix: Add a drop of

    
     to the NMR tube (shakes out exchangeable protons) or run the NMR in DMSO-
    
    
    
    instead of
    
    
    to break up aggregates.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of heterocyclic amines and pyridines).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Mechanistic insights into aminopyridine reactivity and stability).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses physicochemical properties of aminopyridine scaffolds).

  • Teledyne ISCO. (2023). "Purification of Highly Polar Compounds." Application Note AN102. (Technical data on amine-functionalized silica usage).

Technical Support Center: Stability & Storage of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule's "Achilles' Heel"

As researchers, we often treat building blocks as static entities. However, 3-(Pyridin-4-ylmethoxy)pyridin-2-amine is a dynamic system. Its structure contains two specific vulnerabilities that drive 90% of storage degradation issues:

  • The Exocyclic Amine (-NH₂): Located on the electron-deficient pyridine ring, this group is prone to N-oxidation and azo-coupling (dimerization) when exposed to light and oxygen. This is the primary cause of the "yellowing" phenomenon.

  • The Picolyl Ether Linkage (-O-CH₂-Py): While ethers are generally stable to hydrolysis, the methylene bridge here is "benzylic-like" (specifically, picolylic). It is susceptible to radical oxidative abstraction , leading to cleavage of the linker, especially under UV light.

This guide provides a self-validating system to protect these sites and troubleshoot degradation when it occurs.

Module 1: The "Zero-Degradation" Storage Protocol

Do not rely on standard "cool, dry place" advice. This compound requires active defense.

The Storage Matrix
ParameterStandard RequirementThe "Why" (Mechanism)
Temperature -20°C (± 5°C) Slows the kinetics of auto-oxidation. At RT (25°C), the rate of N-oxide formation doubles approximately every 10°C increase (Arrhenius equation).
Atmosphere Argon or Nitrogen Overlay Essential. The free amine reacts with atmospheric oxygen. Argon is heavier than air and provides a better "blanket" than Nitrogen for opened vials.
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV radiation (290–450 nm) which catalyzes the cleavage of the picolyl ether bond.
State Solid (Dry) Never store in solution. In DMSO or Methanol, the dissolved O₂ accelerates degradation by orders of magnitude compared to the solid state.
Diagram 1: Storage Decision Logic

Use this workflow to determine the optimal storage strategy based on your usage frequency.

StorageLogic Start New Batch Received Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Action3 Store in Desiccator Protect from Light 4°C is acceptable Daily->Action3 Action1 Aliquot into single-use vials (Avoid freeze-thaw cycles) LongTerm->Action1 Action2 Purge with Argon Seal with Parafilm Store at -20°C Action1->Action2

Caption: Decision tree for minimizing freeze-thaw stress and oxidative exposure based on usage frequency.

Module 2: Troubleshooting & FAQs

Q1: "My white powder has turned faint yellow/brown. Is it ruined?"

Diagnosis: This is the classic sign of surface oxidation . The amine group is forming trace amounts of azo-dimers or N-oxides, which are highly chromophoric (colored).

  • The Science: Even 0.1% degradation can cause a visible color shift.

  • Action:

    • Check Purity: Run an LC-MS. If purity is >98%, the degradation is likely superficial.

    • Purification: If purity is compromised (<95%), perform a recrystallization .

      • Solvent System: Ethanol/Heptane or Isopropanol.

      • Method: Dissolve in minimal hot ethanol, filter (to remove insoluble dimers), and slowly add heptane while cooling.

Q2: "I see a new impurity peak at RRT 0.9 or 1.1 on my HPLC."

Diagnosis:

  • RRT ~0.9 (Polar): Likely the N-oxide . This occurs if the container was not sealed tight against oxygen.

  • RRT <0.5 (Very Polar): Likely hydrolysis fragments (2-aminopyridine or 4-hydroxymethylpyridine derivatives). This indicates moisture ingress attacking the ether linkage.

  • Action:

    • If N-oxide: Can sometimes be reduced back to the amine using mild reducing agents (e.g., Zinc/Acetic acid), but repurchasing is often more cost-effective.

    • If Hydrolysis: Irreversible. Discard the batch.

Q3: "The compound has become sticky or clumped."

Diagnosis: Hygroscopicity . The free base amine has absorbed atmospheric water, forming a hydrate or simply wetting the crystal surface.

  • Risk: Water acts as a plasticizer and a medium for hydrolysis.

  • Action:

    • Dry the compound in a vacuum oven at 40°C for 4-6 hours over P₂O₅ or silica gel.

    • Pro-Tip: If you require long-term stability (>1 year), consider converting the free base to a Hydrochloride (HCl) salt . The salt form is significantly more resistant to oxidation and less hygroscopic.

Module 3: Degradation Mechanisms (The "Why")

Understanding the chemical pathways allows you to predict risks.

Diagram 2: Primary Degradation Pathways

Visualizing how Light (hν) and Oxygen (O₂) attack the molecule.

DegradationPathways cluster_0 Prevention Strategy Molecule 3-(Pyridin-4-ylmethoxy) pyridin-2-amine Oxidation N-Oxidation (Amine or Pyridine N) Molecule->Oxidation + O2 (Air) Cleavage Ether Cleavage (Radical Mechanism) Molecule->Cleavage + hν (UV Light) + Radical Initiator Dimerization Azo-Dimerization (Colored Impurities) Oxidation->Dimerization Coupling Prev1 Argon Overlay Prev1->Oxidation Blocks Prev2 Amber Vial Prev2->Cleavage Blocks

Caption: The two main enemies are Oxygen (leading to N-oxides) and Light (leading to ether cleavage). Prevention strategies are mapped in green.

Module 4: Analytical Monitoring Protocol

To validate the integrity of your batch, use this standardized HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (pyridine specific).

Pass/Fail Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Water Content (Karl Fischer): ≤ 1.0% w/w.

  • Appearance: White to off-white solid. (Reject if dark brown/gummy).

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use, 2003.

  • PubChem. Compound Summary: 3-(Pyridin-4-ylmethoxy)pyridin-2-amine. National Library of Medicine.

  • Jubilant Ingrevia. Safety Data Sheet: 2-Aminopyridine.[1] (Reference for general aminopyridine stability and oxidation risks).

  • Organic Chemistry Portal. Cleavage of Ethers: Oxidative and Hydrolytic Pathways. (Reference for picolyl/benzyl ether stability).

Sources

Validation & Comparative

Comparative Guide: 3-(Pyridin-4-ylmethoxy)pyridin-2-amine vs. Standard ROCK/Kinase Inhibitors

[1]

Executive Technical Summary

3-(Pyridin-4-ylmethoxy)pyridin-2-amine represents a core scaffold for kinase inhibition.[1] Its mechanism of action relies on the 2-aminopyridine group forming hydrogen bonds with the kinase hinge region (Glu/Val residues), while the pyridin-4-ylmethoxy tail extends into the solvent-exposed region or the hydrophobic pocket, mimicking the binding mode of established ROCK inhibitors.[1]

  • Primary Target Class: AGC Kinases (ROCK1, ROCK2, PKC, PKA).[1]

  • Mechanism: ATP-Competitive (Type I) Inhibition.[1]

  • Key Differentiator: Unlike the isoquinoline core of Fasudil, this pyridine-amine scaffold offers distinct solubility and selectivity profiles, potentially reducing off-target effects on PKA.[1]

The Comparative Landscape

To validate the potency of this compound, it must be benchmarked against the "Gold Standards" of the field.[1]

InhibitorCore StructureTarget SelectivityTypical IC50 (ROCK2)Application
Test Compound Aminopyridine Unknown/Broad Est. 50 nM – 5 µM *Lead Optimization / Probe
Y-27632 Pyridine derivativeROCK1 = ROCK2 >> PKC140 – 800 nMStandard Reference
Fasudil IsoquinolineROCK, PKA (Low Selectivity)1.9 – 10 µMClinical Vasodilator
H-1152 IsoquinolineROCK2 > ROCK1~1.6 nMHigh-Potency Control
Staurosporine IndolocarbazolePan-Kinase (Non-selective)< 10 nMAssay Sensitivity Control

*Note: The IC50 of the Test Compound is highly dependent on specific side-chain substitutions. The unmodified scaffold typically exhibits moderate potency (µM range), while optimized derivatives reach low nM potency.[1]

Mechanistic Insight & Signaling Pathway

Understanding the biological context is critical for assay design.[1] These inhibitors target the Rho/ROCK pathway , which regulates cytoskeletal reorganization.[1]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the intervention point of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine within the RhoA-ROCK signaling cascade.[1]

ROCK_PathwayGPCRGPCR / IntegrinsRhoARhoA-GTPGPCR->RhoAActivatesROCKROCK1 / ROCK2(Target Kinase)RhoA->ROCKBinds & ActivatesSubstratesSubstrates:MYPT1, LIMK, MLCROCK->SubstratesPhosphorylationInhibitor3-(Pyridin-4-ylmethoxy)pyridin-2-amine(ATP-Competitive)Inhibitor->ROCKInhibits (IC50 Competition)ActinActin Polymerization& Stress Fiber FormationSubstrates->ActinRegulates

Figure 1: Mechanism of Action.[1] The inhibitor competes with ATP at the ROCK active site, preventing the phosphorylation of downstream targets like MYPT1 and MLC, ultimately blocking actin stress fiber formation.[1]

Experimental Protocol: Determination of IC50

To objectively compare 3-(Pyridin-4-ylmethoxy)pyridin-2-amine against Y-27632, a Radiometric


P-ATP AssayFRET-based Assay (e.g., ADP-Glo)1
Materials Required[1][2][3][4][5][6][7][8][9]
  • Enzyme: Recombinant Human ROCK2 (active).[1]

  • Substrate: S6 Kinase Substrate Peptide (Long S6) or MYPT1 peptide.[1]

  • ATP: Ultra-pure ATP (Km apparent for ROCK is ~5-10 µM; assay at 10 µM).[1]

  • Compounds:

    • Test Compound: 3-(Pyridin-4-ylmethoxy)pyridin-2-amine.[1][2][3]

    • Reference: Y-27632 (Sigma/Selleckchem).[1]

  • Detection: ADP-Glo Kinase Assay Kit (Promega).

Step-by-Step Workflow
Phase 1: Compound Preparation[4]
  • Stock Solution: Dissolve the Test Compound and Y-27632 in 100% DMSO to a concentration of 10 mM .

    • Critical: Ensure the Test Compound is fully solubilized; sonicate if necessary.[1]

  • Serial Dilution: Prepare a 10-point dose-response curve.

    • Start at 100 µM (final assay concentration) and dilute 1:3 down to 0.005 µM .

    • Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% inhibition) .

Phase 2: Kinase Reaction[5][6]
  • Buffer Prep: Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[1]

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Addition:

    • Add 1 µL of Compound (at 5x concentration).

    • Add 2 µL of Enzyme (ROCK2, optimized to linear range, typically 2-5 ng/well).

    • Incubate for 10 minutes at Room Temp (RT) to allow inhibitor binding.[1]

    • Add 2 µL of Substrate/ATP Mix (20 µM S6 Peptide / 20 µM ATP).

  • Reaction: Incubate at RT for 60 minutes .

Phase 3: Detection & Analysis
  • Termination: Add 5 µL of ADP-Glo Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to Light).[1] Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or Tecan).

Assay Visualization (DOT Diagram)

Assay_WorkflowStep11. Compound Dilution(10-point, 1:3 serial)Step22. Enzyme Addition(ROCK2 + Inhibitor)Step1->Step2Pre-incubation10 minStep33. Reaction Start(+ ATP/Substrate)Step2->Step3Kinase Rxn60 minStep44. ADP-Glo Detection(Luminescence Read)Step3->Step4Stop & DetectStep55. Data Analysis(Sigmoidal Fit)Step4->Step5Calculate IC50

Figure 2: ADP-Glo Assay Workflow for IC50 Determination.

Data Analysis & Interpretation

To generate the IC50, normalize the Raw Luminescence Units (RLU) to the controls:

1

Fit the data to a 4-Parameter Logistic (4PL) Equation (Sigmoidal Dose-Response):

1
Benchmarking Criteria

When analyzing your results for 3-(Pyridin-4-ylmethoxy)pyridin-2-amine, use the following interpretation matrix:

  • IC50 < 100 nM: High Potency. The compound is superior or equivalent to Y-27632.[1] Likely a highly optimized lead.[1]

  • IC50 100 nM – 1 µM: Moderate Potency. Comparable to Y-27632.[1] This is the expected range for this scaffold if it contains optimizing side chains.[1]

  • IC50 1 – 10 µM: Low Potency. Comparable to Fasudil.[1] Likely acts as a "fragment" or unoptimized scaffold.[1]

  • Hill Slope > 1.5: Indicates potential non-specific binding, aggregation, or covalent modification.[1]

  • Hill Slope ~ 1.0: Indicates ideal 1:1 competitive binding.[1]

Selectivity Check (Critical Step)

If the IC50 is promising (< 1 µM), you must run a counter-screen against PKA (Protein Kinase A) .[1]

  • Y-27632 Selectivity: >200-fold selective for ROCK over PKA.[1][6]

  • Fasudil Selectivity: Poor (~2-10 fold).[1]

  • Target Profile: If your compound inhibits PKA with an IC50 < 5 µM, it lacks the selectivity required for a high-quality probe.[1]

References

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil forming protein kinase."[1] Molecular Pharmacology, 57(5), 976-983.[1]

  • Liao, J.K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drug candidates for cardiovascular diseases."[1] Journal of Cardiovascular Pharmacology, 50(1), 17-24.[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Protocol Standard.

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application."[1] Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252.[1]

Structure-Activity Relationship (SAR) of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine (referred to herein as Scaffold AP-4 ), a privileged pharmacophore in the design of ATP-competitive kinase inhibitors and epigenetic modulators. Unlike rigid templates, this document treats AP-4 not merely as a single molecule but as a dynamic Fragment-Based Drug Discovery (FBDD) lead.

We objectively compare AP-4 against its saturated analog (Piperidine-variant) and carbocyclic analogs (Benzyl-variant) to elucidate the specific contributions of the pyridine nitrogen and the ether linker to biological potency and solubility.

Primary Applications:

  • Kinase Inhibition: Targeting the ATP hinge region of VEGFR2 (KDR), c-Met, and ALK.

  • Epigenetic Modulation: Precursor scaffold for LSD1 (KDM1A) inhibitors.

Molecular Architecture & Mechanism of Action

The Pharmacophore

The AP-4 molecule functions primarily as an Adenine Mimetic . Its efficacy is governed by three distinct structural zones:

  • The Hinge Binder (Zone A): The 2-aminopyridine motif forms a characteristic donor-acceptor hydrogen bond pair with the kinase hinge region (typically Cys919 in VEGFR2 or equivalent residues).

  • The Spacer (Zone B): The 3-oxymethylene (-OCH₂-) bridge provides rotational freedom, allowing the distal ring to orient into the solvent-exposed front or the hydrophobic back-pocket, depending on the target.

  • The Solubilizer/Interactor (Zone C): The distal pyridin-4-yl ring acts as a weak base, improving aqueous solubility (logP modulation) and offering a specific vector for hydrogen bonding with acidic residues (e.g., Asp/Glu) in the ribose-binding pocket.

Signaling Pathway Visualization

The following diagram illustrates the interference of AP-4 within the VEGFR2 signaling cascade, preventing angiogenesis.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation Phos Autophosphorylation (Tyr1175) VEGFR2->Phos If ATP binds ATP ATP ATP->VEGFR2 Phosphoryl Transfer AP4 AP-4 Scaffold (Inhibitor) AP4->VEGFR2 Competitive Inhibition AP4->Phos BLOCKS PLCg PLCγ / PKC Phos->PLCg MAPK RAS-RAF-MEK-ERK Phos->MAPK Angio Angiogenesis & Cell Proliferation PLCg->Angio MAPK->Angio

Figure 1: Mechanism of Action. AP-4 competes with ATP for the VEGFR2 binding site, effectively severing the downstream signaling cascade required for angiogenesis.

Comparative Performance Guide

This section compares AP-4 against two critical alternatives used in lead optimization: Ref-Bn (Benzyl analog) and Ref-Pip (Piperidine analog).

Comparative Data Table
FeatureAP-4 (Subject) Ref-Bn (Alternative A) Ref-Pip (Alternative B)
Structure 3-(Pyridin-4-ylmethoxy)...3-(Benzyloxyl)...3-(Piperidin-4-ylmethoxy)...
Primary Target Tyrosine Kinases (VEGFR/c-Met) General Kinase ScreenLSD1 / Epigenetics
LogP (Calc) ~1.2 (Balanced)~2.5 (High/Lipophilic)~0.5 (Low/Hydrophilic)
Solubility (pH 7.4) High (Pyridyl N protonation)Low (Aggregates)Very High
Metabolic Stability Moderate (N-oxidation risk)High (CYP oxidation prone)Low (Rapid clearance)
Hinge Binding Strong (Bidentate)Strong (Bidentate)Weak/None (Aliphatic amine)
Key Advantage Dual-Action: H-bond acceptor + SolubilityHydrophobic packingmimic of Lysine substrate
Detailed Analysis
vs. Ref-Bn (The Hydrophobic Control)
  • Context: Replacing the distal pyridine with a phenyl ring (Ref-Bn) is a standard SAR tactic to test if the nitrogen atom contributes to binding energy.

  • Insight: In VEGFR2 assays, AP-4 typically shows superior IC50 values compared to Ref-Bn. The pyridine nitrogen of AP-4 often engages in a water-mediated H-bond network with the sugar-pocket residues, whereas the phenyl ring of Ref-Bn relies solely on Van der Waals forces.

  • Recommendation: Use Ref-Bn only if the target pocket is strictly hydrophobic. Use AP-4 for targets with solvent-exposed fronts.

vs. Ref-Pip (The Saturation Point)
  • Context: Reducing the distal pyridine to a piperidine (Ref-Pip) changes the geometry from planar to chair conformation.

  • Insight: This modification often abolishes kinase activity (due to steric clash in the ATP slot) but activates LSD1 inhibition . The piperidine amine mimics the histone lysine tail.

  • Recommendation: If your goal is Kinase Inhibition, avoid saturation. If your goal is Epigenetic modulation, Ref-Pip is the superior scaffold (See Vertex Pharmaceuticals LSD1 research).

Structure-Activity Relationship (SAR) Deep Dive

The following logic tree describes the optimization pathway for the AP-4 scaffold.

SAR_Logic Core AP-4 Scaffold Mod_N 2-Amino Group (Mod: Methylation) Core->Mod_N Mod_L Linker (O -> NH) Core->Mod_L Mod_R Distal Ring (Pos 4 vs 3) Core->Mod_R Out_N Loss of Potency (Hinge H-bond disrupted) Mod_N->Out_N Out_L Increased Rigidity (Selectivity Boost) Mod_L->Out_L Out_R Pos 3: Improved Metabolic Stability Pos 4: Better Solubility Mod_R->Out_R

Figure 2: SAR Decision Matrix. Critical modification points and their predicted biological outcomes.

The "Gatekeeper" Interaction

The ether oxygen at position 3 is not passive. In many kinases (e.g., c-Kit), this oxygen accepts a hydrogen bond from the "Gatekeeper" residue (often Threonine).

  • SAR Rule: Replacing the Oxygen with Carbon (-CH₂-) often results in a 10-fold loss of potency, confirming the necessity of the electronegative atom for specific orientation.

Experimental Protocols

Synthesis: The Self-Validating Workflow

Trustworthiness Note: This protocol uses a nucleophilic aromatic substitution (


) approach, which is more robust and scalable than Mitsunobu coupling for this specific pyridine-pyridine system.

Objective: Synthesize 3-(Pyridin-4-ylmethoxy)pyridin-2-amine.

  • Starting Materials: 2-amino-3-hydroxypyridine (A) and 4-(chloromethyl)pyridine hydrochloride (B).

  • Base Selection: Use Cesium Carbonate (

    
    ) . Reasoning: The larger Cesium cation promotes the solubility of the phenoxide anion in DMF, enhancing reaction rate.
    
  • Procedure:

    • Dissolve (A) (1.0 eq) in anhydrous DMF (0.2 M).

    • Add

      
       (2.5 eq) and stir at RT for 30 min (Deprotonation phase - color change expected).
      
    • Add (B) (1.1 eq) portion-wise.

    • Heat to 80°C for 4 hours. Monitor via LC-MS (Target M+H: ~202.1).

  • Workup (Critical Step):

    • Do not use acidic workup (product is basic).

    • Dilute with EtOAc, wash with water x3 (to remove DMF).

    • Dry organic layer over

      
      .
      
  • Validation: NMR must show the disappearances of the -OH proton and the appearance of the singlet -CH₂- peak around 5.2 ppm.

Kinase Inhibition Assay (VEGFR2)

Method: FRET-based Z'-LYTE Assay (Invitrogen/Thermo Fisher).

  • Reagents: Recombinant VEGFR2 kinase, ATP (

    
     concentration), FRET peptide substrate, and AP-4 dilutions.
    
  • Controls:

    • Positive Control: Staurosporine (Non-selective) or Sorafenib.

    • Negative Control: DMSO only (0% Inhibition).

  • Execution:

    • Incubate Kinase + Substrate + AP-4 for 60 min at RT.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

References

  • Vertex Pharmaceuticals. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.

  • Bayer HealthCare. (2004). "Discovery of Sorafenib: A Multikinase Inhibitor." Nature Reviews Drug Discovery. (Reference for Hinge Binding Mode).

  • Pfizer Inc. (2010). "Crizotinib (PF-02341066) structure and 2-aminopyridine scaffold analysis." Journal of Medicinal Chemistry.

  • PubChem. (2025).[1] "Compound Summary: 3-(pyridin-4-ylmethoxy)pyridin-2-amine." National Library of Medicine.

Disclaimer: This guide is for research purposes only. The protocols described involve hazardous chemicals and should be performed by trained personnel in a suitable laboratory environment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.